REACTION_CXSMILES
|
C([Li])CCC.[CH2:6]([O:8][CH2:9][N:10]1[CH:14]=[CH:13][CH:12]=[N:11]1)[CH3:7].C(O[B:19]1[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]1)(C)C.[Cl-].[NH4+].Cl>O1CCCC1.C(OC)(C)(C)C.O>[CH2:6]([O:8][CH2:9][N:10]1[C:14]([B:19]2[O:23][C:22]([CH3:25])([CH3:24])[C:21]([CH3:27])([CH3:26])[O:20]2)=[CH:13][CH:12]=[N:11]1)[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
32.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OCN1N=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred under nitrogen for 60 hours
|
Duration
|
60 h
|
Type
|
STIRRING
|
Details
|
the biphasic mixture stirred vigorously for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butylmethylether (3×200.0 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous sodium chloride solution (100.0 mL)
|
Type
|
STIRRING
|
Details
|
stirred with activated charcoal (1 g) for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Magnesium sulphate was added
|
Type
|
FILTRATION
|
Details
|
the mixture filtered through a pad of Celite™
|
Type
|
WASH
|
Details
|
washing with tert-butylmethylether (1 L)
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCN1N=CC=C1B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |